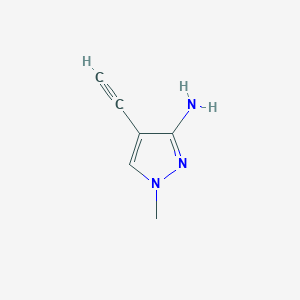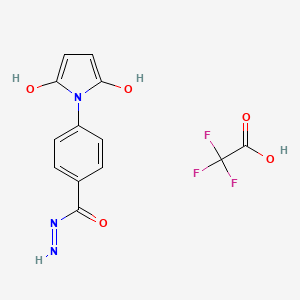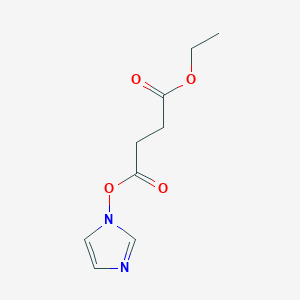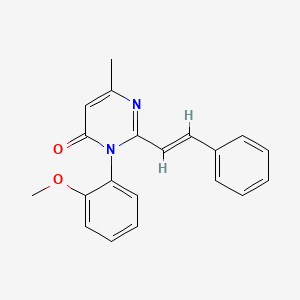
4-Ethynyl-1-methyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C6H6N2. It is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of an ethynyl group at the 4-position and a methyl group at the 1-position of the pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-amino-1-methyl-1H-pyrazole with ethynyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethynyl-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for halogenation reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 4-Ethynyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-Ethynyl-1-methyl-1H-imidazole
- 3-Ethynylpyridine
- 5-Ethynyl-1-methyl-1H-imidazole
Comparison: Compared to these similar compounds, 4-Ethynyl-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C6H7N3 |
|---|---|
Molekulargewicht |
121.14 g/mol |
IUPAC-Name |
4-ethynyl-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C6H7N3/c1-3-5-4-9(2)8-6(5)7/h1,4H,2H3,(H2,7,8) |
InChI-Schlüssel |
QUYAQUWNFALUDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)N)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4,9-Triazaspiro[5.5]undecane](/img/structure/B12929563.png)



![2-(5-(3-(6-((2-Aminoethyl)amino)-6-oxohexyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium chloride](/img/structure/B12929586.png)
![[(5,7-Dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid](/img/structure/B12929601.png)
![2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B12929604.png)






